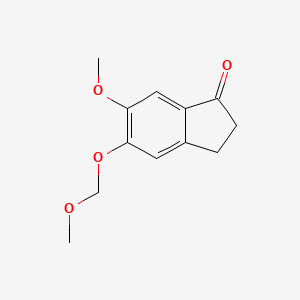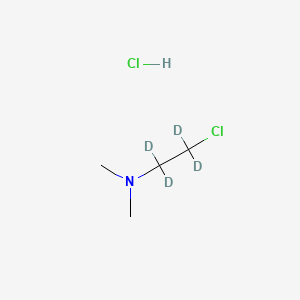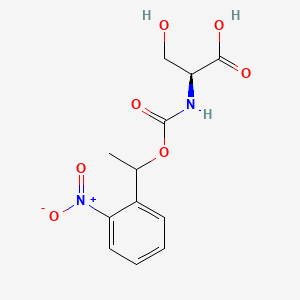
トリブチルO-アセチルクエン酸-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tributyl O-Acetylcitrate-d3 is an isotope labelled metabolite of ethanol in humans . It is a labelled compound of Tributyl O-Acetylcitrate . It is used as a topical pharmaceutical formulation anesthetic surfactant ester .
Synthesis Analysis
The synthesis of Tributyl O-Acetylcitrate-d3 involves the esterification of citric acid. The esterification yield of 95.2% was obtained under the optimum esterification condition . It is also used in the preparation of semiconducting biopolymer composites of poly (3-hydroxy butyrate) (PHB) .Molecular Structure Analysis
The molecular formula of Tributyl O-Acetylcitrate-d3 is C20D3H31O8 . The molecular weight is 405.50 .Chemical Reactions Analysis
Tributyl O-Acetylcitrate-d3 is used as a plasticizer to improve flexibility and impact properties of polylactide (PLA) polymer . It is also used as a processing additive for the formulation of bulk heterojunction (BHJ) polymeric organic solar cells (OSCs) to improve their efficiency .Physical and Chemical Properties Analysis
Tributyl O-Acetylcitrate-d3 has a molecular weight of 405.50 . The molecular formula is C20D3H31O8 . The CAS number is 1794753-49-3 .科学的研究の応用
生体適合性ポリマー
ATBC-d3は生物系との適合性が高いため、生体適合性ポリマーの開発に適しています。研究者は、薬物送達、組織工学、移植用デバイスなどの材料への組み込みを検討しています。目標は、生きた組織と調和して相互作用する安全で効果的な材料を創出することです。
要約すると、ATBC-d3は可塑剤、医薬品、毒性学において様々な役割を果たしています。SXRの活性化とCYP3A酵素への影響は、これらのアプリケーション全体でさらなる調査が必要です。 研究者は、内分泌ホルモンや薬物代謝への潜在的な影響を考慮し、ATBCを含む製品を使用する際には注意を払う必要があります . 特定の質問がある場合や、詳細な情報が必要な場合は、お気軽にお問い合わせください!
Safety and Hazards
将来の方向性
Tributyl O-Acetylcitrate-d3 is used as a plasticizer to improve flexibility and impact properties of polylactide (PLA) polymer . It is also used as a processing additive for the formulation of bulk heterojunction (BHJ) polymeric organic solar cells (OSCs) to improve their efficiency . These applications suggest potential future directions for this compound in the fields of materials science and renewable energy.
作用機序
Target of Action
Tributyl O-Acetylcitrate-d3, also known as Acetyl Tributyl Citrate (ATBC), primarily targets the Steroid and Xenobiotic Receptor (SXR) . SXR is a nuclear receptor that is activated by various endogenous and exogenous chemicals, including steroids, bile acids, and prescription drugs . It is highly expressed in the liver and intestine, where it regulates genes that control xenobiotic and endogenous steroid hormone metabolism .
Mode of Action
ATBC strongly activates both human and rat SXR . This activation leads to an increase in the expression and enzyme activity of Cytochrome P450 3A4 (CYP3A4) , a key enzyme involved in the metabolism of xenobiotics and endogenous steroid hormones .
Biochemical Pathways
The activation of SXR by ATBC affects the cytochrome P450 3A4 (CYP3A4) pathway . CYP3A4 is a crucial enzyme in the metabolism of a wide variety of xenobiotics, including drugs and toxins, as well as endogenous compounds like steroid hormones . Therefore, the activation of SXR and the subsequent increase in CYP3A4 activity can have significant downstream effects on the metabolism of these substances .
Pharmacokinetics
It has been found that atbc is rapidly absorbed and eliminated, and its bioavailability is around 274% in rats . Metabolic clearance may account for a considerable portion of the total clearance of ATBC . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of ATBC.
Result of Action
The activation of SXR by ATBC leads to an increase in CYP3A4 mRNA levels and enzyme activity, specifically in the intestine . This suggests that ATBC may alter the metabolism of endogenous steroid hormones and prescription drugs . Therefore, products containing ATBC should be used cautiously .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ATBC. For instance, ATBC is used in various products such as food wrap, vinyl toys, and pharmaceutical excipients . The specific environment in which these products are used, including temperature, humidity, and exposure to light, could potentially affect the stability and efficacy of ATBC. Furthermore, ATBC is likely to be released into the environment from indoor use in long-life materials with low release rate (e.g., flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment), outdoor use in long-life materials with low release rate (e.g., metal, wooden and plastic construction and building materials), and indoor use in long-life materials with high release rate (e.g., release from fabrics, textiles during washing, removal of indoor paints) .
生化学分析
Biochemical Properties
Tributyl O-Acetylcitrate-d3 plays a significant role in biochemical reactions, particularly as a plasticizer in polymeric materials. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 3A (CYP3A), a family of enzymes involved in the metabolism of xenobiotics and endogenous compounds . Tributyl O-Acetylcitrate-d3 activates the steroid and xenobiotic receptor (SXR), which in turn induces the expression of CYP3A4 in human intestinal cells . This interaction highlights the compound’s role in modulating enzyme activity and influencing metabolic pathways.
Cellular Effects
Tributyl O-Acetylcitrate-d3 has been shown to affect various types of cells and cellular processes. It influences cell function by activating the steroid and xenobiotic receptor (SXR), leading to increased expression of CYP3A4 in intestinal cells . This activation can alter cell signaling pathways, gene expression, and cellular metabolism. Additionally, Tributyl O-Acetylcitrate-d3 has been observed to induce cytochrome P450 3A1 (CYP3A1) expression in the intestine of treated rats, further demonstrating its impact on cellular processes .
Molecular Mechanism
The molecular mechanism of Tributyl O-Acetylcitrate-d3 involves its interaction with the steroid and xenobiotic receptor (SXR). Upon binding to SXR, the compound induces the transcription of CYP3A4, a key enzyme in the metabolism of xenobiotics and endogenous steroids . This activation leads to increased CYP3A4 mRNA levels and enzyme activity in human intestinal cells . The compound’s ability to modulate gene expression and enzyme activity underscores its significant biochemical role.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tributyl O-Acetylcitrate-d3 have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has been found to induce sustained expression of CYP3A4 in human intestinal cells, suggesting a stable and prolonged effect
Dosage Effects in Animal Models
The effects of Tributyl O-Acetylcitrate-d3 vary with different dosages in animal models. Studies have shown that at seemingly safe concentrations, the compound can induce adverse effects, particularly in sensitive populations such as type 2 diabetes mice . High doses of Tributyl O-Acetylcitrate-d3 have been associated with cognitive deficits, histopathological alterations, and changes in neurotransmitter levels in the brain tissue of treated mice . These findings highlight the importance of careful dosage consideration in research and therapeutic applications.
Metabolic Pathways
Tributyl O-Acetylcitrate-d3 is involved in metabolic pathways regulated by the steroid and xenobiotic receptor (SXR). Upon activation of SXR, the compound induces the expression of CYP3A4, which plays a crucial role in the metabolism of xenobiotics and endogenous steroids . This interaction affects metabolic flux and metabolite levels, demonstrating the compound’s influence on metabolic pathways.
Transport and Distribution
The transport and distribution of Tributyl O-Acetylcitrate-d3 within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s activation of SXR and subsequent induction of CYP3A4 suggest its localization in the intestine, where it exerts its effects on enzyme activity and gene expression
Subcellular Localization
Tributyl O-Acetylcitrate-d3 is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound’s activation of SXR and induction of CYP3A4 suggest its presence in the nucleus and endoplasmic reticulum of intestinal cells . This subcellular localization is crucial for its role in modulating gene expression and enzyme activity.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tributyl O-Acetylcitrate-d3 involves the acetylation of Tributyl Citrate-d3 with acetic anhydride in the presence of a catalyst to yield the desired product.", "Starting Materials": [ "Tributyl Citrate-d3", "Acetic Anhydride", "Catalyst" ], "Reaction": [ "Add Tributyl Citrate-d3 and Acetic Anhydride to a reaction flask in a 1:1 molar ratio", "Add a suitable catalyst to the reaction mixture", "Heat the reaction mixture to a suitable temperature and maintain it for a suitable time", "Cool the reaction mixture and add a suitable solvent to dissolve the product", "Extract the product with a suitable organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure", "Purify the product by column chromatography using a suitable stationary phase and eluent", "Characterize the product by various analytical techniques such as NMR, IR, and mass spectrometry" ] } | |
CAS番号 |
1794753-49-3 |
分子式 |
C20H34O8 |
分子量 |
405.502 |
IUPAC名 |
tributyl 2-(2,2,2-trideuterioacetyl)oxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C20H34O8/c1-5-8-11-25-17(22)14-20(28-16(4)21,19(24)27-13-10-7-3)15-18(23)26-12-9-6-2/h5-15H2,1-4H3/i4D3 |
InChIキー |
QZCLKYGREBVARF-GKOSEXJESA-N |
SMILES |
CCCCOC(=O)CC(CC(=O)OCCCC)(C(=O)OCCCC)OC(=O)C |
同義語 |
2-(Acetyloxy-d3)-1,2,3-propanetricarboxylic Acid 1,2,3-Tributyl Ester; Citric Acid Tributyl Ester Acetate-d3; ATBC-d3; Acetyl-d3 Butyl Citrate; Acetyl-d3 Tributyl Citrate; (Acetyl-d3)citric Acid Tributyl Ester; Blo-trol-d3; Citroflex 4A-S-d3; Citrofl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(1,4-Dioxaspiro[4.5]decan-8-YL)benzonitrile](/img/structure/B583890.png)

![3-[(Aminooxy)methyl]-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol](/img/structure/B583892.png)

![Ethyl (2E)-5-{3-[(benzenesulfonyl)amino]phenyl}pent-2-en-4-ynoate](/img/structure/B583896.png)
![(3R)-6,7-Dimethoxy-3-(5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)-2-benzofuran-1(3H)-one](/img/structure/B583897.png)



![(2S,3R,4E)-2-Azaniumyl-3-hydroxy-18-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)octadec-4-en-1-yl hydrogen phosphate](/img/structure/B583908.png)



